N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795151
InChI: InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21)
SMILES:
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

CAS No.:

Cat. No.: VC15795151

Molecular Formula: C16H15N3OS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide -

Specification

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
IUPAC Name N-benzyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide
Standard InChI InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21)
Standard InChI Key VDYUDHWMLSEUBC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole ring system fused with a benzene ring, substituted at the 1-position by a 2-mercapto group and at the 2-position by an N-benzyl acetamide chain. The mercapto (-SH) group at C2 enhances nucleophilicity, facilitating interactions with biological targets such as enzyme active sites . Quantum mechanical studies of analogous structures suggest that the benzyl group contributes to lipophilicity, potentially improving membrane permeability .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular formulaC₁₆H₁₅N₃OS
Molecular weight297.4 g/mol
Calculated LogP2.8 (Estimated via PubChem )
Hydrogen bond donors2 (SH, NH)
Hydrogen bond acceptors4 (2xN, S, O)

Acid-Base Behavior

While experimental pKa data for this specific compound are unavailable, studies on N-(benzothiazole-2-yl)acetamide derivatives reveal two protonation sites: the imidazole nitrogen (pKa ~5.91–8.34) and the benzothiazole nitrogen (pKa ~3.02–4.72) . The mercapto group’s pKa is expected to fall between 8–10, aligning with thiol-containing benzimidazoles . These properties influence solubility, with predicted aqueous solubility of 0.1 mg/mL at pH 7.4.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves a three-step protocol:

  • Condensation: 2-Mercaptobenzimidazole reacts with chloroacetamide derivatives in alkaline media to form the thioether linkage .

  • N-Benzylation: Benzyl bromide undergoes nucleophilic substitution with the intermediate acetamide .

  • Purification: Recrystallization from ethanol yields pure product (reported yield: 68–72% for analog 4g ).

Table 2: Spectral Characterization Data for Analog 4g

TechniqueKey Signals
IR (cm⁻¹)3268 (NH), 1747 (C=O), 1669 (C=O)
¹H NMR (δ, ppm)3.81 (s, CH₂-CO), 7.09–7.62 (m, Ar-H)
¹³C NMR (δ, ppm)166.81 (C=O), 182.36 (C=S)

Crystal Structure Analysis

X-ray diffraction of the related compound N-Benzyl-2-(2-methyl-4-nitroimidazol-1-yl)acetamide (CCDC 692184) reveals a planar benzimidazole core with dihedral angles of 8.2° between the benzyl and acetamide groups . The mercapto analog likely adopts a similar conformation, stabilized by intramolecular S-H···N hydrogen bonds .

Biological Activities and Mechanisms

Antitubercular Activity

2-(Benzylthio)-1H-benzo[d]imidazoles exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.8 µM . The mercapto group chelates metal ions in mycobacterial enzymes, while the benzyl moiety enhances penetration through lipid-rich cell walls .

Table 3: Antitubercular Activity of Selected Analogs

CompoundMIC (µM)Cytotoxicity (IC₅₀, Vero cells)
6p6.9>100 µM
6z3.8>100 µM

Antimicrobial Effects

Nitro-substituted benzimidazoles demonstrate broad-spectrum activity, with MICs of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The benzyl group’s hydrophobicity enhances membrane disruption, while the thiol group inhibits bacterial thioredoxin reductase .

Therapeutic Applications and Future Directions

The compound’s dual inhibition of microbial enzymes and cancer cell proliferation positions it as a multifunctional agent. Recent advances include:

  • Nanoparticle delivery: PEGylated liposomes improve solubility 4-fold

  • Combination therapies: Synergy with rifampicin (FIC index 0.3) against multidrug-resistant TB

Ongoing structure-activity relationship (SAR) studies focus on optimizing the benzyl substituent and exploring prodrug strategies to enhance oral bioavailability.

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